molecular formula C11H11N5O4 B2512559 Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate CAS No. 1219903-47-5

Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate

Cat. No.: B2512559
CAS No.: 1219903-47-5
M. Wt: 277.24
InChI Key: RFGZHIFMTXVOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazine ring fused with an oxadiazole ring, which is further connected to an ethyl ester group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate diamine precursors with diketones under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3).

    Coupling of Pyrazine and Oxadiazole Rings: The pyrazine and oxadiazole rings are then coupled through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Esterification: Finally, the ethyl ester group is introduced through esterification reactions using ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace hydrogen atoms or other substituents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted pyrazine compounds, and carboxylic acids.

Scientific Research Applications

Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate can be compared with other similar compounds, such as:

    Pyrazine Derivatives: Compounds with similar pyrazine rings but different substituents, which may exhibit different biological activities.

    Oxadiazole Derivatives: Compounds with oxadiazole rings but different attached groups, which may have varying chemical reactivity and applications.

    Ester Derivatives: Compounds with ester groups but different heterocyclic cores, which may differ in their stability and reactivity.

The uniqueness of this compound lies in its specific combination of pyrazine and oxadiazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(3-pyrazin-2-yl-1,2,4-oxadiazole-5-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O4/c1-2-19-8(17)6-14-10(18)11-15-9(16-20-11)7-5-12-3-4-13-7/h3-5H,2,6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGZHIFMTXVOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=NC(=NO1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.